Abiraterone Isopropyl Ether-d7
Description
Significance of Deuterium (B1214612) in Medicinal Chemistry
Deuterium, a stable isotope of hydrogen, has become increasingly significant in medicinal chemistry. clearsynth.com Its use, known as deuteration, can enhance the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties and a better safety profile. informaticsjournals.co.inuniupo.itnih.gov
Kinetic Isotope Effect (KIE) and its Biochemical Implications
The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. humanjournals.commusechem.com Consequently, breaking a C-D bond requires more energy, making it more resistant to cleavage. tandfonline.com
In many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, the cleavage of a C-H bond is a rate-limiting step in drug metabolism. nih.govnih.gov When a hydrogen atom at a metabolic "soft spot" is replaced with deuterium, the rate of metabolism at that site can be slowed down considerably. tandfonline.comnih.gov This effect is most pronounced when the C-H bond cleavage is the slowest step in the multi-step enzymatic process. tandfonline.comresearchgate.net The magnitude of the KIE is a measure of this rate change; a KIE greater than 1.0 indicates that the reaction is slower with deuterium. preprints.org
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication |
| Bond Energy | Weaker | Stronger | C-D bond is more resistant to cleavage. humanjournals.com |
| Vibrational Frequency | Higher | Lower | Requires more energy to reach the transition state for cleavage. musechem.com |
| Reaction Rate | Faster | Slower | Leads to the Kinetic Isotope Effect (KIE). nih.gov |
Role in Modulating Metabolic Pathways and Enzyme Kinetics
By strategically placing deuterium atoms at sites of metabolic oxidation, medicinal chemists can modulate a drug's metabolic pathway. informaticsjournals.co.innih.gov Slowing down a primary metabolic route through the KIE can lead to several beneficial outcomes:
Reduced Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can reduce the formation of that harmful substance. nih.govnih.gov
Altered Metabolic Profile: Blocking one metabolic pathway may cause the drug to be metabolized through alternative, potentially more favorable, routes—a phenomenon known as a "metabolic switch". tandfonline.com
The study of enzyme kinetics using deuterated compounds can also provide deep insights into reaction mechanisms. nih.govst-andrews.ac.uk By measuring the KIE, researchers can determine the extent to which C-H bond breaking is rate-limiting, helping to elucidate the transition state of the enzymatic reaction. nih.govst-andrews.ac.uk
Applications in Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models
Stable isotope labeling, particularly with deuterium, is a powerful tool in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. marquette.edunih.gov Deuterated compounds are used extensively to understand a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. acs.orgwikipedia.org
Applications in PK/PD Studies:
Metabolite Identification: Using a mixture of a drug and its deuterated version helps in identifying metabolites in complex biological samples via mass spectrometry. acs.org
Bioavailability Studies: Stable isotope-labeled drugs can be administered intravenously while the non-labeled version is given orally, allowing for precise determination of absolute bioavailability in a single study. nih.gov
Internal Standards: Deuterated versions of a drug are ideal internal standards for quantitative analysis in biofluids, ensuring accuracy and precision in PK studies. symeres.comresearchgate.net
Mechanism of Action: Labeled compounds help trace the drug's path and interaction with its target, providing valuable pharmacodynamic insights. metsol.comnih.gov
Context of Abiraterone (B193195) and its Analogs in Steroidogenesis Inhibition Research
Abiraterone is a key therapeutic agent used in the treatment of advanced prostate cancer. drugbank.comnih.gov Its development and the study of its analogs are central to research on steroidogenesis inhibition.
Abiraterone's Mechanism of Action (CYP17A1 Inhibition)
Abiraterone works by potently and selectively inhibiting the enzyme CYP17A1 (also known as 17α-hydroxylase/C17,20-lyase). patsnap.comresearchgate.netnih.gov This enzyme is critical for androgen biosynthesis, catalyzing two key reactions that lead to the production of testosterone (B1683101) precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. patsnap.comnih.gov By blocking CYP17A1 in the testes, adrenal glands, and prostate tumor tissue, abiraterone effectively shuts down androgen production, depriving prostate cancer cells of the hormones they need to grow. patsnap.comnih.govaacrjournals.org While it is a potent inhibitor, it is considered reversible. nih.gov Inhibition of CYP17A1 can also lead to an accumulation of mineralocorticoid precursors, which can cause side effects. aacrjournals.orgoup.com
Metabolic Pathways of Abiraterone and Key Metabolites (e.g., D4A)
Abiraterone acetate (B1210297), the administered prodrug, is rapidly converted in the body to its active form, abiraterone. drugbank.com Abiraterone is then further metabolized into several other compounds. researchgate.net One of the most significant metabolites is Δ4-abiraterone (D4A). researchgate.netijsit.com
D4A is formed from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). researchgate.netresearchgate.net Research has shown that D4A is a more potent inhibitor of CYP17A1 than abiraterone itself. ijsit.comsigmaaldrich.com Furthermore, D4A also inhibits other key enzymes in the androgen synthesis pathway, such as 5α-reductase, and can act as a direct antagonist of the androgen receptor. sigmaaldrich.comwikipedia.org
However, the metabolic story is more complex. D4A can be further converted by 5α-reductase into metabolites like 3-keto-5α-abiraterone. amegroups.orgnih.gov This particular metabolite has been shown to act as an agonist of the androgen receptor, potentially promoting prostate cancer progression and contributing to treatment resistance. wikipedia.orgnih.gov This complex metabolic cascade highlights the importance of understanding the complete pathway and the activity of each metabolite.
Table 2: Key Compounds in the Abiraterone Pathway
| Compound Name | Role/Function |
| Abiraterone Acetate | Prodrug, converted to Abiraterone in vivo. drugbank.com |
| Abiraterone | Active drug, potent inhibitor of CYP17A1. patsnap.comresearchgate.net |
| Δ4-Abiraterone (D4A) | Active metabolite of Abiraterone; more potent inhibitor of CYP17A1 and other enzymes. ijsit.comsigmaaldrich.comwikipedia.org |
| 3-keto-5α-abiraterone | Metabolite of D4A; acts as an androgen receptor agonist. wikipedia.orgnih.gov |
| Dehydroepiandrosterone (DHEA) | Androgen precursor whose synthesis is blocked by Abiraterone. patsnap.comnih.gov |
| Androstenedione | Androgen precursor whose synthesis is blocked by Abiraterone. patsnap.comresearchgate.net |
The study of deuterated analogs, such as Abiraterone Isopropyl Ether-d7, fits within this research context. Such compounds are typically synthesized not as therapeutic agents themselves, but as essential tools for research. They serve as highly specific internal standards for mass spectrometry, enabling the precise quantification of Abiraterone and its non-deuterated analogs in complex biological samples during pharmacokinetic and metabolic studies. This allows for a more accurate characterization of the drug's behavior and the intricate balance of its metabolic pathways.
Rationale for Deuterated Analogs: this compound
This compound is the deuterated analog of Abiraterone Isopropyl Ether, an impurity associated with the anti-prostate cancer drug Abiraterone. synzeal.comchemicalbook.com It is a synthetic compound created specifically for research purposes. Its chemical structure is identical to its non-deuterated counterpart, except that seven hydrogen atoms on the isopropyl ether group have been replaced with deuterium atoms. synzeal.compharmaffiliates.comallmpus.com This seemingly subtle change provides significant advantages for specific scientific investigations. The primary rationale for creating such deuterated analogs falls into three main categories: their use as internal standards, their application in metabolic studies, and their role in exploring drug structure-activity relationships.
Utility as an Internal Standard in Bioanalytical Methodologies
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and reproducible results. acanthusresearch.com An internal standard is a compound of known concentration added to a sample to correct for variability that can occur during sample processing, injection, and analysis. aptochem.comscioninstruments.com
Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards. scispace.comnih.gov Because their chemical and physical properties are nearly identical to the analyte (the substance being measured), they behave similarly during extraction and chromatographic separation, a crucial characteristic being that they co-elute with the analyte. acanthusresearch.comaptochem.com However, due to the mass difference from the incorporated isotopes, they can be distinguished by a mass spectrometer. aptochem.com This allows for highly accurate quantification by correcting for matrix effects—where other components in a biological sample like plasma can suppress or enhance the analyte's signal—and other sources of experimental error. nih.govacanthusresearch.com
Research on the parent drug, Abiraterone, demonstrates this principle effectively. Multiple validated bioanalytical methods use a deuterated version of Abiraterone (such as D4-abiraterone) as the internal standard to precisely quantify Abiraterone levels in human plasma. nih.govscispace.comascopubs.org The use of a stable isotope internal standard was shown to be a key component of a robust and successfully validated assay. nih.govascopubs.org Following this established practice, this compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, Abiraterone Isopropyl Ether, in research settings.
| Characteristic of an Ideal Internal Standard | How this compound Fulfills the Role |
|---|---|
| Similar chemical and physical properties to the analyte. | Behaves nearly identically to Abiraterone Isopropyl Ether during sample extraction and chromatography. acanthusresearch.comnih.gov |
| Co-elutes with the analyte in chromatography. | Ensures that both compounds experience the same analytical conditions and potential matrix effects. aptochem.com |
| Distinguishable by the detector. | The increased mass from the seven deuterium atoms allows it to be separately identified by a mass spectrometer. aptochem.com |
| Not naturally present in the biological sample. | As a synthetic compound, it will not be found endogenously, preventing interference. scispace.com |
Investigation of Metabolic Fates and Pathways
The parent drug, Abiraterone, undergoes extensive metabolism in the body, being transformed by various enzymes into a number of different metabolites. researchgate.netnih.gov Some of these metabolites are more active than Abiraterone itself, while others may contribute to resistance or have different pharmacological profiles. amegroups.orgresearchgate.net For instance, Abiraterone is converted to Δ⁴-abiraterone (D4A), a metabolite with potent anti-tumor activity. amegroups.org This D4A can then be further metabolized by other enzymes into compounds like 3-keto-5α-abiraterone, which has been shown to potentially promote prostate cancer progression. nih.gov
| Parent Compound | Key Metabolite | Enzyme(s) Involved | Significance |
|---|---|---|---|
| Abiraterone | Δ⁴-abiraterone (D4A) | 3β-hydroxysteroid dehydrogenase (3βHSD) | Shows improved anti-tumor efficacy compared to Abiraterone. amegroups.orgresearchgate.net |
| Δ⁴-abiraterone (D4A) | 3-keto-5α-abiraterone (5α-abi) | Steroidal 5α-reductase (SRD5A) | Acts as an androgen receptor agonist, potentially promoting tumor growth. amegroups.orgnih.gov |
| Abiraterone | Abiraterone Sulfate | Sulfotransferase enzymes | Considered an inactive metabolite. researchgate.net |
| Abiraterone | Abiraterone N-Oxide | Cytochrome P450 enzymes | A metabolite identified in studies with liver microsomes. nih.gov |
Exploration of Structure-Activity Relationships and Isotopic Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. researchgate.netnih.gov This knowledge guides the design of new, more effective drugs. nih.gov A unique way to probe these relationships is by studying the kinetic isotope effect (KIE). nih.govportico.org
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. portico.org The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. portico.org If the cleavage of this bond is the rate-determining step in a drug's metabolism—often mediated by enzymes like the cytochrome P450 family—replacing hydrogen with deuterium can significantly slow down the metabolic process. nih.govwikipedia.org This can alter the drug's pharmacokinetic properties, such as increasing its half-life or changing its metabolic profile. wikipedia.orgnih.gov
The use of this compound can provide valuable SAR insights. By comparing the metabolism of the deuterated and non-deuterated versions of Abiraterone Isopropyl Ether, researchers can determine if the isopropyl ether group is a site of metabolic attack. If deuteration at this position slows down the compound's breakdown, it confirms that this part of the molecule is metabolically active. This information helps build a more complete picture of the molecule's SAR, guiding future design of analogs with potentially improved metabolic stability or different pharmacological properties. plos.org
| Pharmacokinetic Parameter | Potential Impact of Deuteration (Kinetic Isotope Effect) |
|---|---|
| Rate of Metabolism | May be significantly decreased if metabolism involves cleavage of the C-D bond. wikipedia.org |
| Metabolic Profile | May shift metabolism away from the deuterated site to other parts of the molecule ("metabolic switching"). plos.org |
| Drug Half-Life | May be prolonged due to a slower rate of metabolic clearance. wikipedia.org |
| Overall Drug Exposure | May be increased as a result of reduced metabolism. |
Properties
Molecular Formula |
C₂₇H₃₀D₇NO |
|---|---|
Molecular Weight |
398.63 |
Synonyms |
3-((3S,8R,9S,10R,13S,14S)-3-Isopropoxy-d7-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Abiraterone Analogs
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. The choice of method often depends on the desired position of the deuterium label, the stability of the substrate molecule, and the availability of deuterated reagents. For complex molecules like steroids, late-stage functionalization is often preferred to minimize the number of synthetic steps. acs.org Key approaches include hydrogen isotope exchange, reductive deuteration, and dehalogenative deuteration.
Hydrogen Isotope Exchange (HIE) is one of the most studied and efficient methods for introducing deuterium, allowing for the direct replacement of hydrogen atoms with their heavier isotopes. acs.orgrsc.org This approach is particularly valuable for late-stage labeling of complex molecules. acs.org The reaction is typically catalyzed by transition metals or promoted by strong bases.
Transition Metal-Catalyzed HIE: Iridium-based complexes, such as Crabtree's catalyst, are highly versatile for HIE reactions. snnu.edu.cn These catalysts can facilitate the site-selective deuteration of C(sp²)-H bonds, particularly at positions ortho to a directing group. snnu.edu.cnresearchgate.net For abiraterone (B193195), which contains a pyridine (B92270) ring, iridium catalysis is a relevant strategy for labeling the aromatic system. researchgate.net The deuterium source for these reactions is often deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cn Air-stable iridium nanoparticles have also been shown to effectively catalyze HIE on anilines. snnu.edu.cn
Base-Catalyzed HIE: Superbasic media can also promote HIE. For instance, a combination of the sodium amide NaTMP and the Lewis donor PMDETA has been shown to catalyze the perdeuteration of non-activated arenes using deuterated benzene (B151609) (C₆D₆) as the deuterium source under mild conditions. nih.gov
Reductive deuteration involves the use of a deuterated reducing agent to introduce deuterium atoms while reducing a specific functional group. This method is highly effective for incorporating deuterium at specific, predictable locations within a molecule.
A common application is the reduction of carbonyl groups (ketones and aldehydes) to form deuterated alcohols. thieme-connect.com This is particularly relevant for steroid synthesis. For example, the synthesis of deuterium-labeled cortisol has been achieved through the reductive deuteration of a ketone at the C-11 position using sodium borodeuteride (NaBD₄). nih.govresearchgate.net Similarly, a protocol using samarium iodide (SmI₂) and D₂O as the deuterium source has been developed for the reductive deuteration of various carbonyls into α-deuterioalcohols with high deuterium incorporation. thieme-connect.com Continuous-flow methods can also be employed, where deuterium gas is generated in situ from D₂O for the deuteration of unsaturated bonds. preprints.orgresearchgate.net
Dehalogenative deuteration provides a precise method for introducing deuterium at a specific site by replacing a halogen atom (I, Br, Cl) with a deuterium atom. nsf.gov This is a powerful tool as halogenated precursors are often readily accessible. Various methods have been developed to achieve this transformation.
Metal-Catalyzed Dehalogenation: Palladium catalysts, both heterogeneous (e.g., Pd/C) and homogeneous, are widely used for dehalogenative deuteration with D₂ gas. chemrxiv.org A method using potassium methoxide (B1231860) (KOMe) and hexamethyldisilane (B74624) in deuterated acetonitrile (B52724) (CD₃CN) has been shown to effectively deuterate a wide range of (hetero)aryl halides under mild conditions. nsf.gov
Electrochemical Dehalogenation: Electrocatalysis offers an environmentally friendly alternative, often using D₂O as an inexpensive deuterium source and avoiding transition metal catalysts. nih.govxmu.edu.cn This method has been successfully applied to the deuteration of unactivated alkyl halides (chlorides, bromides, and iodides), including on complex pharmaceutical derivatives like estrone (B1671321) and pregnenolone, with excellent deuterium incorporation. nih.gov
Table 1: Summary of Deuterium Incorporation Strategies
| Strategy | Typical Catalyst/Reagent | Deuterium Source | Common Application | Reference(s) |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium complexes (e.g., Crabtree's catalyst) | D₂ gas, D₂O | Site-selective C-H deuteration of arenes and heterocycles | researchgate.net, snnu.edu.cn |
| Reductive Deuteration | Sodium borodeuteride (NaBD₄), SmI₂ | NaBD₄, D₂O, D₂ gas | Reduction of carbonyls and unsaturated bonds | nih.gov, thieme-connect.com, researchgate.net |
| Dehalogenative Deuteration | Palladium catalysts, Electrochemical cell | D₂ gas, D₂O, CD₃CN | ipso-deuteration of aryl and alkyl halides | nsf.gov, chemrxiv.org, nih.gov |
Synthesis of Abiraterone Isopropyl Ether-d7
This compound is a deuterated analog of abiraterone where the seven hydrogen atoms on the 3-position isopropyl ether moiety have been replaced with deuterium. synzeal.comvsquarelifescience.com Its synthesis requires the initial preparation of the abiraterone core followed by the introduction of the deuterated isopropyl ether group.
The key precursor for this compound is abiraterone, which possesses a hydroxyl group at the 3β-position. The synthesis of abiraterone typically begins with dehydroepiandrosterone (B1670201) (DHEA) or its 3-acetate derivative. bas.bgclockss.org
A common synthetic route involves several key transformations:
Protection and Hydrazone Formation: The 3-hydroxyl group of DHEA is often protected as an acetate (B1210297). The 17-keto group is then converted to a tosylhydrazone. clockss.org
Vinyl Halide/Triflate Formation: An alternative, widely used industrial method involves the conversion of the 17-keto group of DHEA-acetate into a 17-enol triflate using triflic anhydride. clockss.orgnih.govgoogle.com
Cross-Coupling Reaction: The crucial C-17 pyridyl ring is installed via a palladium-catalyzed cross-coupling reaction. This is typically a Suzuki coupling between the 17-enol triflate and a pyridine-3-boronic acid derivative or a Negishi coupling. clockss.orgnih.gov
Deprotection: Finally, the 3-acetate group is hydrolyzed (saponified) to yield the free 3β-hydroxyl group of abiraterone. researchgate.net
Table 2: Key Steps in Abiraterone Precursor Synthesis
| Step | Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|---|
| 1. Triflate Formation | Dehydroepiandrosterone Acetate | Triflic anhydride, Base (e.g., TEA) | 3β-Acetoxy-17-androsta-5,16-dien-17-yl triflate | nih.gov, clockss.org |
| 2. Suzuki Coupling | 17-enol triflate intermediate | Diethyl(pyrid-3-yl)borane, Pd catalyst | Abiraterone Acetate | nih.gov, google.com |
| 3. Deprotection | Abiraterone Acetate | Base (e.g., KOH) in Methanol/THF | Abiraterone | researchgate.net |
With the abiraterone precursor in hand, the final step is the introduction of the deuterated isopropyl ether at the 3β-hydroxyl position. While specific proprietary methods for the synthesis of this compound are not detailed in publicly available literature, the route can be inferred from standard organic synthesis principles and known syntheses of related ether impurities. researchgate.net
The most probable method is a Williamson ether synthesis or a related alkylation reaction. This would involve reacting abiraterone with a deuterated isopropylating agent.
Synthetic Pathway: The 3β-hydroxyl group of abiraterone is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This intermediate is then reacted with a deuterated isopropyl halide, such as 2-bromopropane-d7 (B113470) or 2-iodopropane-d7, to form the desired ether linkage. Alternatively, reacting abiraterone with deuterated isopropyl alcohol (propan-2-ol-d8) under Mitsunobu reaction conditions would also yield the target compound. The synthesis of the non-deuterated abiraterone isopropyl ether impurity has been described via the reaction of abiraterone with isopropyl alcohol in 1,4-dioxane. researchgate.net The use of the corresponding deuterated alcohol (propan-2-ol-d7, with the hydroxyl proton being non-deuterated) or fully deuterated propan-2-ol-d8 under acidic or other activating conditions would lead to the desired product.
Table 3: Proposed Synthesis of this compound
| Reaction | Substrate | Reagents | Product |
|---|
| Williamson Ether Synthesis | Abiraterone | 1. Base (e.g., NaH) 2. 2-bromopropane-d7 | this compound |
Optimization of Reaction Conditions and Yields
In the context of palladium-catalyzed deuteration, the choice of the palladium catalyst and the accompanying ligand is crucial. For instance, Pd(TFA)2 in combination with specific secondary phosphine (B1218219) oxide (SPO) ligands has been shown to be effective for the α-deuteration of pyridines. rsc.org The optimization process would involve screening a library of ligands to identify the one that provides the highest deuterium incorporation at the desired positions with minimal side reactions.
The base used in the reaction also plays a significant role. In Suzuki coupling reactions for abiraterone synthesis, bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or triethylamine (B128534) (TEA) are commonly employed. clockss.orggoogleapis.com The choice of base can influence the reaction rate and the formation of byproducts. clockss.org For deuteration reactions using D2O as the deuterium source, the base can facilitate the H/D exchange process. rsc.org
Solvent selection is another critical factor. A mixture of solvents, such as tetrahydrofuran (B95107) (THF), toluene, and water, is often used in Suzuki coupling reactions. googleapis.com For deuteration, solvents like hexafluoroisopropanol (HFIP) in combination with D2O have been utilized. rsc.org The temperature of the reaction is also carefully controlled to balance the reaction rate with the stability of the reactants and products. clockss.orgrsc.org
The table below summarizes key parameters that are typically optimized for the synthesis of deuterated abiraterone analogs.
| Parameter | Variables | Objective |
|---|---|---|
| Catalyst | Pd(TFA)2, Pd(PPh3)4, Pd(dppf)Cl2 | Maximize catalytic activity and selectivity |
| Ligand | Secondary Phosphine Oxides (SPOs), Xphos | Enhance catalyst performance and direct regioselectivity |
| Base | Na2CO3, K2CO3, LiOtBu, TEA | Promote the desired reaction and minimize byproducts |
| Solvent | THF/Toluene/Water, Dioxane, HFIP/D2O | Ensure solubility of reactants and facilitate the reaction |
| Temperature | Room temperature to reflux (e.g., 100-110 °C) | Achieve optimal reaction rate without degradation |
Purification Techniques for Deuterated Compounds
The purification of deuterated compounds like this compound is a critical step to ensure high purity, which is essential for their use in analytical and research applications. smolecule.com The purification strategies aim to remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.
Chromatographic Purification Methods (e.g., Column Chromatography)
Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including deuterated abiraterone analogs. clockss.orggoogle.com This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as they are moved through the column by a mobile phase (a solvent or mixture of solvents).
For the purification of abiraterone and its derivatives, a common approach involves using a silica gel column with a gradient elution system. nih.gov This means that the composition of the mobile phase is gradually changed during the separation process to effectively elute compounds with different polarities. For example, a gradient of ethyl acetate in hexanes is often used. nih.gov
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are more advanced chromatographic techniques that offer higher resolution and sensitivity. nih.govnih.gov These methods are particularly useful for final purity assessment and for separating closely related impurities. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is frequently employed. nih.govnih.gov The use of a longer analytical column can improve the separation of abiraterone from its metabolites. nih.gov
The table below provides an example of a UPLC method used for the analysis and purification of abiraterone analogs.
| Parameter | Condition |
|---|---|
| Column | Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Gradient | Linear gradient from 10% to 90% Mobile Phase B |
Crystallization and Salt Formation for Enhanced Purity
Crystallization is a powerful purification technique for solid compounds, often used after initial purification by column chromatography to achieve high purity. clockss.orggoogle.com This method relies on the principle that a compound will be more soluble in a hot solvent and will crystallize out as the solution cools, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. For abiraterone acetate, recrystallization from solvents like acetonitrile, hexane, acetone, isopropanol, or ethanol/water has been reported. google.com
Salt formation is another effective strategy for purifying basic compounds like abiraterone, which contains a pyridine ring. googleapis.comgoogle.com By reacting the basic compound with an acid, a salt is formed, which often has different solubility properties than the free base. This allows for selective precipitation and purification. For instance, abiraterone can be converted to its hydrochloride or methanesulfonate (B1217627) salt. google.comgoogle.com This process is particularly effective at removing neutral impurities. googleapis.comgoogle.com The purified salt can then be neutralized to regenerate the pure free base if needed. The formation of multicomponent crystal forms, such as co-crystals and salts, can also be explored to enhance solubility and purity. researchgate.netnih.gov
Advanced Analytical Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Deuterium (B1214612) Localization
Spectroscopic methods are indispensable for the primary characterization of Abiraterone (B193195) Isopropyl Ether-d7, providing detailed information about its molecular structure and confirming the precise location of the deuterium labels.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of deuterated compounds. pharmaffiliates.comnih.gov
Mass Spectrometry (MS): Standard MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which must correspond to the theoretical weight of the deuterated compound. For Abiraterone Isopropyl Ether-d7 (C₂₇H₃₀D₇NO), the expected molecular weight is approximately 398.6 g/mol , a 7-unit increase over the non-deuterated analog (C₂₇H₃₇NO, MW ≈ 391.6 g/mol ). synzeal.comallmpus.comaxios-research.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves to confirm the elemental formula of the molecule. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, HRMS is the gold standard for determining isotopic purity. nih.govresearchgate.net By analyzing the relative intensities of the ion signals corresponding to different isotopologues (e.g., d0 through d7), the percentage of the desired d7 species can be accurately calculated, ensuring the standard is suitable for quantitative applications. rsc.orgresearchgate.net
Table 2: Molecular Weight and Formula Data
| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) |
| Abiraterone Isopropyl Ether | C₂₇H₃₇NO | 391.6 |
| This compound | C₂₇H₃₀D₇NO | 398.6 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR spectroscopy provides a clear signature of deuteration. The most significant difference in the IR spectrum compared to the non-deuterated analog would be the presence of C-D (carbon-deuterium) stretching bands, which appear at a lower frequency (typically 2100-2200 cm⁻¹) than the corresponding C-H bands (typically 2850-3000 cm⁻¹). youtube.com This shift is due to the heavier mass of the deuterium atom. The spectrum would also confirm the presence of other key functional groups like the C-O ether linkage, aromatic C=C and C=N bonds of the pyridine (B92270) ring, and aliphatic C-H bonds on the steroid frame.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |
| Deuterated Isopropyl | C-D Stretch | ~2100 - 2200 |
| Aliphatic (Steroid) | C-H Stretch | ~2850 - 2960 |
| Aromatic (Pyridine) | C-H Stretch | ~3010 - 3100 |
| Ether | C-O Stretch | ~1050 - 1150 |
| Alkene / Aromatic | C=C / C=N Stretch | ~1450 - 1650 |
UV-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores (the parts of a molecule that absorb light). The primary chromophore in this compound is the 17-(pyridin-3-yl) androstane (B1237026) steroid core. The UV absorption spectrum is dictated by this conjugated system. Deuterium substitution on the isopropyl ether group, which is electronically isolated from the chromophore, is not expected to cause any significant shift in the absorption maxima (λmax). ijpda.org Therefore, the UV-Vis spectrum of this compound should be nearly identical to that of its non-deuterated counterpart. For the related compound Abiraterone Acetate (B1210297), a λmax has been reported at approximately 254 nm in methanol. ijpda.orgijpda.org
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the compound of interest from impurities and for performing accurate quantitative analysis, particularly at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Isotopic Discrimination
LC-MS/MS is the premier analytical technique for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. waters.comnih.gov When this compound is used as a stable isotope-labeled internal standard (SIL-IS), LC-MS/MS is the method of choice. scispace.comnih.gov
The liquid chromatography (LC) component separates the analyte (e.g., Abiraterone Isopropyl Ether) from other matrix components. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes exhibit a slightly shorter retention time on a reverse-phase column than their non-deuterated analogs, a phenomenon known as the "isotopic effect." nih.gov This allows for chromatographic discrimination between the labeled standard and any residual unlabeled compound.
The tandem mass spectrometry (MS/MS) component provides highly selective detection and quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (typically the molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process creates a highly specific mass transition that minimizes interference. For this compound, the precursor ion would be m/z 399.3, while for the non-deuterated analog, it would be m/z 392.3. The fragmentation patterns would be similar, but the product ions would also differ by 7 mass units if the fragment retains the deuterated group, allowing for clear isotopic discrimination. This high selectivity and sensitivity make LC-MS/MS ideal for trace analysis. nih.govasco.org
Table 4: Illustrative LC-MS/MS Parameters for Isotopic Discrimination
| Compound | Precursor Ion [M+H]⁺ (m/z) | Hypothetical Product Ion (m/z) | Monitored Transition (MRM) |
| Abiraterone Isopropyl Ether | 392.3 | 250.2 | 392.3 → 250.2 |
| This compound | 399.3 | 250.2 | 399.3 → 250.2 |
Note: Product ion values are hypothetical and for illustrative purposes, assuming fragmentation results in the loss of the isopropyl ether group.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the analysis of abiraterone. Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Method development typically begins with the selection of an appropriate column, with C18 columns (e.g., Hypersil ODS, Kinetex C18, Zorbax Eclipse Plus C18) being widely used due to their versatility and efficiency in separating nonpolar compounds like abiraterone. researchgate.netresearchgate.netresearchgate.net The mobile phase is a critical parameter optimized to achieve adequate separation of abiraterone from its metabolites and other endogenous components. A common mobile phase consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netajphr.com The ratio of these components is adjusted to fine-tune the retention time and resolution. For instance, a mobile phase of potassium phosphate (B84403) buffer and acetonitrile in a 40:60 v/v ratio has been successfully employed. researchgate.net
Detection is most frequently performed using a UV detector, with the wavelength set to maximize the signal for abiraterone, typically around 235 nm or 255 nm. semanticscholar.orgakjournals.com The flow rate is generally maintained around 1.0 mL/min to ensure optimal performance and reasonable run times. researchgate.netsemanticscholar.org
For more sensitive and selective quantification, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govmedipol.edu.trnih.gov This technique relies on the unique mass-to-charge ratio of the analyte and its fragments for detection, significantly improving selectivity. In LC-MS/MS methods, this compound serves as the ideal internal standard.
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., Hypersil ODS, Kinetex, Zorbax Eclipse Plus) | researchgate.netresearchgate.netresearchgate.net |
| Mobile Phase | Potassium Phosphate Buffer and Acetonitrile (e.g., 40:60 v/v) | researchgate.netajphr.com |
| Flow Rate | 1.0 mL/min | researchgate.netsemanticscholar.org |
| Detection | UV at 235 nm or 255 nm; or Mass Spectrometry (MS/MS) | semanticscholar.orgakjournals.comnih.gov |
| Column Temperature | 30-40°C | researchgate.netresearchgate.net |
Method Validation Parameters: Selectivity, Linearity, Precision, and Accuracy
Once an HPLC or LC-MS/MS method is developed, it must be rigorously validated according to guidelines from regulatory bodies like the ICH to ensure its performance is suitable for its intended purpose. The key validation parameters include selectivity, linearity, precision, and accuracy.
Selectivity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-UV methods, this is shown by the absence of interfering peaks at the retention time of abiraterone and its internal standard. For LC-MS/MS, selectivity is confirmed by monitoring specific mass transitions, which provides a much higher degree of certainty. nih.gov
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method's linearity is typically established over a specific concentration range. For abiraterone analysis, linear ranges such as 25-250 µg/mL or 93.4-3251 ng/mL have been reported, with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship. researchgate.netsemanticscholar.orgnih.gov
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For abiraterone quantification, intra-day and inter-day precision values are typically required to be below 15%, with reported values often being well below this limit, for example, between 0.56-7.18%. semanticscholar.orgnih.gov
Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. For abiraterone assays, accuracy is generally expected to be within 85-115%. Studies have demonstrated excellent accuracy, with recovery values between 99.34% and 100.07%. researchgate.net
| Parameter | Typical Acceptance Criteria | Reported Value Example | Source(s) |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9998 | researchgate.netnih.gov |
| Precision (%CV) | < 15% | < 13.4% | semanticscholar.orgnih.gov |
| Accuracy (% Recovery) | 85% - 115% | 99.34% - 100.07% | researchgate.netnih.gov |
| Limit of Detection (LOD) | Method Dependent | 0.23 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | Method Dependent | 0.70 µg/mL | researchgate.net |
Application of this compound as a Stable Isotope-Labeled Internal Standard (SILS)
In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (SILS) is the gold standard. This compound, a deuterated analog of abiraterone, is an ideal SILS. It is chemically identical to the analyte (abiraterone) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium.
The primary function of a SILS is to correct for variations that can occur during sample preparation and analysis. Because the SILS behaves almost identically to the analyte during extraction, chromatography, and ionization, any loss of analyte during these steps will be mirrored by a proportional loss of the SILS. By measuring the ratio of the analyte's response to the internal standard's response, a highly accurate and precise quantification can be achieved, compensating for matrix effects and extraction inefficiencies. nih.govmedipol.edu.tr For example, D4-abiraterone has been successfully used as an internal standard for the quantification of abiraterone in human plasma. nih.govasco.org
Method Development for Quantification of Abiraterone and Metabolites in Biological Matrices (e.g., Plasma, Cell Extracts)
Quantifying abiraterone and its metabolites in biological matrices like plasma or serum requires an efficient sample preparation method to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). researchgate.netsemanticscholar.orgnih.gov
Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile, is added to the plasma sample. nih.govmedipol.edu.tr This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing the analyte and the SILS, is then analyzed.
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte and SILS from the aqueous plasma into an immiscible organic solvent like methyl tertiary butyl ether (MTBE). researchgate.netnih.gov After mixing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
In a typical workflow, a known amount of this compound is added to the plasma sample before the extraction process begins. The final quantification is based on a calibration curve constructed by plotting the peak area ratio of abiraterone to the internal standard against the concentration of abiraterone standards. nih.gov
Addressing Stability Issues of Analytes in Biological Samples
A critical aspect of bioanalytical method development is ensuring the stability of the analyte in the biological matrix from the time of collection to the time of analysis. Studies have shown that abiraterone has limited stability in whole blood and plasma, particularly at ambient temperatures.
Research indicates that abiraterone is stable for only about 2 hours in fresh plasma and whole blood at room temperature. nih.gov However, its stability improves significantly at lower temperatures; in plasma kept at 2–8°C, it is stable for 24 hours, and in whole blood, for 8 hours. nih.gov For long-term storage, samples are typically kept frozen at -40°C or below, where abiraterone has been shown to be stable for at least six months. asco.org
Another challenge encountered during method development is the adsorption of abiraterone to glass surfaces. To mitigate this, it is recommended to use polypropylene (B1209903) vials and labware throughout the entire sample preparation and analysis process. nih.govasco.org These findings underscore the importance of establishing strict sample handling protocols, such as immediate processing of blood samples on ice and using appropriate storage containers, to ensure the integrity of the results.
| Matrix | Condition | Stability Duration | Source(s) |
|---|---|---|---|
| Whole Blood | Ambient Temperature | ~3 hours | nih.govasco.org |
| Whole Blood | 2-8°C | 8 hours | nih.gov |
| Plasma | Ambient Temperature | ~2-7 days | nih.govasco.org |
| Plasma | 2-8°C | 24 hours | nih.gov |
| Plasma | -40°C | ≥ 6 months | asco.org |
Preclinical and in Vitro Metabolic Studies
Investigation of Metabolic Pathways in Cellular Systems
The initial step in characterizing the metabolic profile of Abiraterone (B193195) Isopropyl Ether-d7 would involve a series of in vitro studies using hepatic models. These experiments are crucial for identifying the primary routes of biotransformation and the enzymes responsible.
Biotransformation of Abiraterone Isopropyl Ether-d7 in In Vitro Hepatic Models (e.g., Liver Microsomes, Hepatocytes)
To date, no studies have been published detailing the biotransformation of this compound in in vitro hepatic models such as human or animal liver microsomes or hepatocytes. For the parent compound, abiraterone, studies utilizing rat liver microsomes have demonstrated that it undergoes metabolism, leading to the formation of several metabolites. nih.govresearchgate.net An analogous experimental setup would be required for this compound to determine its metabolic fate. This would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture over time to detect the disappearance of the parent compound and the appearance of new metabolic products.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Enzymes, UGTs, SULTs)
The metabolism of the parent drug, abiraterone, is known to involve several enzyme systems. The main circulating metabolites of abiraterone in human plasma are abiraterone sulphate and N-oxide abiraterone sulphate. fda.gov The formation of N-oxide abiraterone sulphate is mediated by CYP3A4 and SULT2A1, while SULT2A1 is also involved in the formation of abiraterone sulphate. fda.gov Additionally, enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase play a role in the biotransformation of abiraterone to metabolites such as Δ4-abiraterone (D4A) and 3-keto-5α-abiraterone. researchgate.netamegroups.org
For this compound, it is hypothesized that the primary sites of metabolism would be the isopropyl ether group and other positions on the steroid core, likely mediated by cytochrome P450 (CYP) enzymes. The deuteration of the isopropyl group is specifically designed to slow down its metabolism. To confirm the involvement of specific enzyme families, a combination of approaches would be necessary, including the use of specific chemical inhibitors for different CYP isoforms, as well as recombinant human CYP enzymes to pinpoint which are responsible for the metabolism of this compound. The potential for conjugation reactions by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would also need to be investigated.
Identification and Quantification of Deuterated Metabolites
No specific deuterated metabolites of this compound have been identified or quantified in the scientific literature. For abiraterone, various metabolites have been characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net A similar approach would be essential for analyzing the metabolic products of this compound. High-resolution mass spectrometry would be critical in identifying the exact mass of the metabolites, which would retain the deuterium (B1214612) label, thus aiding in their structural elucidation. Quantification of these metabolites would provide insights into the major and minor metabolic pathways.
Impact of Deuteration on Metabolic Stability
A key rationale for the development of deuterated drugs is to enhance their metabolic stability, which can lead to an improved pharmacokinetic profile.
Comparison of this compound Metabolism with Non-deuterated Counterparts
A direct comparative study of the metabolism of this compound and its non-deuterated counterpart, Abiraterone Isopropyl Ether, is necessary to evaluate the impact of deuteration. Such a study would typically involve parallel incubations of both compounds in liver microsomes or hepatocytes, followed by measurement of the rate of disappearance of the parent compounds. The expectation would be that the deuterated compound would exhibit a slower rate of metabolism. portico.orgnih.gov This increased metabolic stability is a primary goal of selective deuteration in drug design.
Kinetic Isotope Effects on Enzyme-Mediated Transformations
The slower metabolism of deuterated compounds is attributed to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus requires more energy to break. nih.gov If the cleavage of a C-H bond at the site of deuteration is the rate-limiting step in the metabolism of the molecule, replacing hydrogen with deuterium will slow down the reaction rate. nih.gov For this compound, the deuteration is on the isopropyl group. If this group is a primary site of metabolism by, for example, CYP-mediated oxidation, a significant KIE would be expected, leading to a reduced rate of metabolism for the deuterated compound compared to its non-deuterated analog. plos.org The magnitude of the KIE would provide valuable information about the rate-limiting step of its metabolic pathway.
Despite a comprehensive search for preclinical and in vitro metabolic studies on the chemical compound “this compound,” no publicly available scientific literature or data was found.
Extensive searches were conducted to locate research pertaining to the metabolic shunting, metabolite profile alterations, changes in metabolite ratios, and formation pathways specifically for this compound. Furthermore, efforts to find information regarding the implications of its deuteration for metabolite research and drug discovery yielded no results.
The lack of available data prevents a detailed analysis and the creation of the requested article. Information on the metabolism of the parent compound, Abiraterone, is available, but specific data on the isopropyl ether-d7 analogue does not appear to be present in the public domain. It is possible that this compound is a research chemical or a reference standard for which metabolic studies have not been published.
Therefore, the requested article focusing on the preclinical and in vitro metabolic studies of “this compound” cannot be generated at this time due to the absence of relevant scientific information.
Preclinical Pharmacokinetic and Pharmacodynamic Research Applications
Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rodent, Canine)
Preclinical pharmacokinetic studies in animal models such as rodents and canines are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The use of deuterated analogs like Abiraterone (B193195) Isopropyl Ether-d7 is instrumental in these investigations.
Deuterated analogs are frequently employed as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the parent drug in biological matrices. nih.govresearchgate.netmdpi.com The near-identical chemical properties of deuterated and non-deuterated compounds ensure they exhibit similar behavior during sample preparation and chromatographic separation, while their mass difference allows for precise differentiation and quantification. nih.gov
Studies in rats have shown that after oral administration, abiraterone is primarily eliminated through the feces, with minimal excretion in the urine. fda.gov In bile duct-cannulated rats, a significant portion of the administered dose is excreted in the bile, indicating that biliary excretion is a major elimination pathway. fda.gov The distribution of abiraterone is extensive, with high binding to plasma proteins such as human serum albumin and α1-acid glycoprotein. fda.gov The use of deuterated analogs in such studies allows for precise tracking of the compound and its metabolites throughout the body.
The oral bioavailability of abiraterone acetate (B1210297), the prodrug of abiraterone, is known to be low and highly variable, with a significant food effect. nih.govresearchgate.net Preclinical studies in rats are often conducted to evaluate new formulations aimed at enhancing bioavailability. nih.gov These studies have demonstrated that innovative formulations, such as amorphous solid dispersions, can significantly increase the bioavailability of abiraterone acetate in the fasted state. nih.gov
The assessment of bioavailability and exposure in preclinical models is crucial for predicting the therapeutic window in humans. A study in rats investigating the pharmacokinetic variability of abiraterone highlighted significant intra- and inter-subject variability. nih.govnih.gov The use of a cross-over study design was suggested to provide more precise and accurate pharmacokinetic data compared to parallel group designs. nih.govnih.gov Deuterated compounds like Abiraterone Isopropyl Ether-d7 are essential tools in these sensitive bioanalytical assays to ensure accurate measurement of drug exposure.
Below is an interactive data table summarizing pharmacokinetic parameters of abiraterone in rats from a comparative study of different formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug | 150 ± 45 | 2.0 ± 0.5 | 650 ± 180 | 100 |
| Solid Dispersion 1 | 350 ± 90 | 1.5 ± 0.5 | 1450 ± 350 | 223 |
| Solid Dispersion 2 | 420 ± 110 | 1.5 ± 0.5 | 1625 ± 400 | 250 |
This table presents hypothetical data based on findings that amorphous solid dispersions can enhance bioavailability by up to 250% as mentioned in the text. nih.gov
The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic rate of a drug, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break during enzymatic reactions. nih.gov This can slow down the rate of metabolism, particularly for drugs that undergo cytochrome P450 (CYP)-mediated oxidation. nih.gov
By strategically placing deuterium atoms at sites of metabolic attack, the metabolic clearance of a drug can be reduced, leading to an increased half-life and prolonged exposure. nih.govnih.gov This approach has been successfully used to improve the pharmacokinetic profiles of several drugs. nih.gov While specific data on the half-life and clearance of this compound are not publicly available, the principles of KIE suggest that its deuteration could lead to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, potentially allowing for less frequent dosing or lower doses to achieve the same therapeutic effect. nih.gov However, the in vivo effects of deuteration can be complex and are not always predictable, as alternative metabolic pathways may compensate for the reduced metabolism at the deuterated site. nih.govnih.gov
Mechanistic Pharmacodynamic Studies in In Vitro and Animal Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For abiraterone and its analogs, the primary target is the enzyme CYP17A1.
Abiraterone is a potent and selective inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. umich.eduoup.comresearchgate.net It inhibits both the 17α-hydroxylase and 17,20-lyase activities of the enzyme. acs.org In vitro studies using recombinant human CYP17A1 have been instrumental in characterizing the inhibitory activity of abiraterone and its analogs. acs.org
The following table provides IC50 values for abiraterone and a more potent analog against CYP17A1.
| Compound | CYP17A1 IC50 (nM) |
| Abiraterone | 72 |
| Analog 20 | < 72 |
Data sourced from a study on novel abiraterone analogs. acs.org
Recent research has revealed that abiraterone is a slow, tight-binding inhibitor of CYP17A1. nih.gov This means that an initial weak binding is followed by a slow isomerization to a high-affinity complex, resulting in prolonged engagement with the enzyme. nih.gov This extended residence time at the target site can lead to sustained inhibition of androgen synthesis even after the systemic drug concentration has decreased. nih.gov
Molecular modeling and X-ray crystallography studies have provided insights into the structural basis of abiraterone's interaction with the CYP17A1 active site. rcsb.orgmdpi.com These studies are crucial for the rational design of new analogs with improved potency and selectivity. rcsb.orgmdpi.com The exploration of target engagement and ligand-binding affinity in preclinical systems helps to elucidate the mechanism of action and to establish a clear relationship between drug exposure and pharmacodynamic response. The use of deuterated analogs in these studies is less common, as the primary focus is on the structural and electronic interactions between the drug and its target, which are not significantly altered by isotopic substitution.
Studies on Downstream Biochemical Pathways and Cellular Responses in Cell Lines (e.g., Prostate Cancer Cell Lines)
While the parent compound, Abiraterone, is the pharmacologically active agent used to directly study effects on biochemical pathways, its deuterated analog, this compound, serves a critical enabling role in such preclinical research. The primary application of stable isotope-labeled compounds like this compound in this context is as an internal standard for highly accurate and precise quantification in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.commusechem.comclearsynth.comnih.gov
In studies involving prostate cancer cell lines (such as LNCaP, VCaP, or DU-145), researchers investigate how Abiraterone affects downstream androgen receptor (AR) signaling, steroidogenesis, and other cellular processes like apoptosis and proliferation. To obtain meaningful and reproducible data, it is essential to correlate these observed biological responses with the precise concentration of the drug in the cell culture medium or cell lysates.
The use of a deuterated internal standard is the gold standard for this type of quantification. kcasbio.com Because this compound is chemically identical to the analyte of interest but has a higher mass due to the deuterium atoms, it exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com This co-eluting property allows it to compensate for variations in sample preparation and matrix effects, which are common challenges in complex biological samples that can otherwise lead to inaccurate measurements. clearsynth.comkcasbio.com
By adding a known quantity of this compound to experimental samples, researchers can accurately measure the concentration of the unlabeled Abiraterone. This precise quantification is fundamental for:
Establishing Dose-Response Relationships: Accurately determining the effective concentrations (e.g., IC50) at which Abiraterone inhibits cell growth or modulates specific signaling pathways.
Understanding Drug Metabolism in Vitro: Quantifying the rate of Abiraterone's conversion to other metabolites by cancer cells, providing insights into intratumoral drug disposition.
Validating Mechanistic Hypotheses: Ensuring that observed changes in downstream markers, such as the expression of AR-regulated genes (e.g., PSA, TMPRSS2), are directly correlated with a quantifiable level of drug exposure.
In essence, while not used to directly elicit a cellular response, this compound is an indispensable research tool that ensures the reliability and accuracy of the data generated in studies designed to understand the mechanism of action of Abiraterone at a cellular level.
Contributions to Drug Discovery and Development Paradigms
Role of Deuteration in Optimizing Preclinical Drug Candidates
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful medicinal chemistry tool used to optimize the properties of preclinical drug candidates. uniupo.itnih.gov This approach, known as deuteration, leverages the kinetic isotope effect (KIE) to improve a drug's pharmacokinetic and/or toxicological profile. nih.govwikipedia.org
The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it six to ten times more stable. researchgate.nettaylorandfrancis.comnih.govresearchgate.net Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolism—often mediated by enzymes like the cytochrome P450 (CYP450) family—substituting that hydrogen with deuterium can significantly slow down the metabolic process. portico.orgnih.gov
This subtle atomic substitution can lead to several potential advantages for a drug candidate, which are highly desirable during preclinical optimization. nih.govresearchgate.net These benefits include an improved pharmacokinetic profile, potentially enhanced safety, and better tolerability. researchgate.net The first deuterated drug approved by the FDA was deutetrabenazine in 2017, validating this strategy. nih.govresearchgate.net
The potential improvements offered by selective deuteration are summarized in the table below.
| Pharmacokinetic/Toxicological Parameter | Effect of Deuteration | Mechanism and Rationale | Potential Preclinical Benefit |
|---|---|---|---|
| Metabolic Stability | Increased | Slower rate of enzymatic C-D bond cleavage compared to C-H bond cleavage (Kinetic Isotope Effect). taylorandfrancis.comnih.gov | Candidate is more resistant to breakdown by metabolic enzymes. |
| Biological Half-life (t½) | Increased | Reduced rate of metabolic clearance leads to the drug remaining in circulation for a longer period. juniperpublishers.com | Longer duration of action, potentially allowing for less frequent dosing. researchgate.net |
| Drug Exposure (AUC) | Increased | Slower clearance results in a higher overall concentration of the drug in the plasma over time. researchgate.net | Enhanced bioavailability and potentially greater efficacy at a given dose. |
| Metabolite Profile | Altered ("Metabolic Shunting") | Blocking a primary metabolic pathway can redirect metabolism towards alternative, potentially more favorable pathways. researchgate.netjuniperpublishers.com | Reduced formation of toxic or reactive metabolites, leading to an improved safety profile. researchgate.net |
Development of Novel Research Tools and Probes
Stable isotope-labeled compounds, such as this compound, are foundational tools in modern drug discovery and development, serving as probes and standards that enable precise biomedical research. acs.orgresearchgate.net Their utility stems from the fact that isotopic labeling creates a compound that is chemically identical to the parent molecule but possesses a different mass, making it easily distinguishable by mass-sensitive analytical instruments. aquigenbio.com
The most prominent application of deuterated compounds like this compound is as internal standards in quantitative bioanalysis. aptochem.commusechem.comclearsynth.com In preclinical research, accurate measurement of a drug's concentration in biological matrices (e.g., plasma, tissues, cell lysates) is crucial. Deuterated internal standards are considered the "gold standard" because they correct for variability during sample processing and analysis, thereby ensuring the generation of robust and reliable data. kcasbio.com
Beyond their role as standards, these compounds are vital for a range of preclinical studies that define the characteristics of a new drug candidate. acs.orgnih.govsymeres.com They are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies, where researchers trace the fate of a drug molecule throughout a biological system to understand how it is absorbed, where it goes, how it is broken down, and how it is eliminated. musechem.comaquigenbio.com
The table below details the key applications of deuterated compounds as research tools and probes in the drug discovery paradigm.
| Application Area | Specific Use of Deuterated Compound | Rationale and Benefit |
|---|---|---|
| Quantitative Bioanalysis (LC-MS/MS) | Internal Standard | Chemically identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for highly accurate and precise quantification of the non-labeled drug. aptochem.comclearsynth.comkcasbio.com |
| Pharmacokinetic (PK) Studies | Tracer / Probe | Used to track the absorption, distribution, and elimination of a drug in vivo without altering its biological activity. researchgate.netaquigenbio.com |
| Metabolite Identification | Tracer / Standard | Helps distinguish drug-related metabolites from endogenous molecules in complex biological samples, aiding in the elucidation of metabolic pathways. acs.orgaquigenbio.com |
| ADME Studies | Tracer | Enables comprehensive mass balance studies to understand the complete disposition of a drug and its metabolites in a biological system. musechem.comacs.orgresearchgate.net |
| Reaction Phenotyping | Mechanistic Probe | Used to investigate the specific enzymes (e.g., CYP450 isoforms) responsible for a drug's metabolism by examining the kinetic isotope effect. semanticscholar.org |
Future Directions and Emerging Research Areas
Advanced Deuterium (B1214612) Labeling Strategies
The strategic placement of deuterium atoms within a molecule can significantly influence its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org Advanced labeling strategies are being developed to leverage this effect for precise scientific investigation.
Deuterated compounds serve as excellent tracers for elucidating complex biosynthetic pathways without the need for radioactive isotopes. researchgate.net By introducing a deuterated precursor into a biological system, scientists can track the incorporation of the deuterium label into subsequent metabolites using techniques like mass spectrometry and NMR spectroscopy. researchgate.netscilit.com For instance, deuterated steroid precursors have been used to study the biosynthesis of marine polar steroids. researchgate.net This methodology could be adapted to investigate the biosynthesis of abiraterone (B193195) and related steroidal compounds, providing a clearer picture of the enzymatic steps involved.
Computational and Theoretical Chemistry Studies
Computational chemistry provides powerful tools to predict and rationalize the effects of isotopic substitution on molecular properties and interactions, offering insights that can be difficult to obtain through experiments alone. acs.org
The kinetic isotope effect (KIE) is a quantum mechanical phenomenon. wikipedia.org Heavier isotopes like deuterium form stronger bonds and have lower zero-point vibrational energies compared to hydrogen. libretexts.org Consequently, more energy is required to break a carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step. libretexts.org Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the vibrational frequencies of molecules in their ground and transition states. ethz.ch These calculations allow for the theoretical prediction of KIEs, providing a powerful complement to experimental studies for elucidating reaction mechanisms. youtube.comethz.ch Such calculations could be applied to the metabolism of Abiraterone Isopropyl Ether-d7 to predict which positions, when deuterated, would yield the most significant metabolic stabilization.
Table 1: Theoretical Kinetic Isotope Effect (KIE) Values for C-H Bond Cleavage This table presents hypothetical KIE values to illustrate the concept.
| Reaction Step | Isotopic Substitution | Calculated kH/kD | Implication for this compound |
|---|---|---|---|
| Isopropyl Oxidation | H vs. D at Isopropyl methine | 5.8 | Significant slowing of metabolism at the ether linkage |
| Steroid Ring A Hydroxylation | H vs. D at C-2 | 1.2 | Minor impact on metabolism at this position |
Molecular dynamics (MD) simulations allow scientists to study the dynamic interactions between a ligand and its biological target, such as an enzyme or receptor, at an atomic level. nih.gov For Abiraterone, a key target is the enzyme CYP17A1. nih.gov MD simulations have been used to compare the binding of abiraterone and its metabolites to CYP17A1, revealing differences in hydrogen bonding and van der Waals interactions. nih.govresearchgate.net While isotopic substitution does not change the potential energy surface under the Born-Oppenheimer approximation, it does alter intramolecular vibrations. osti.gov MD simulations that account for these mass-dependent effects can be used to investigate whether the substitution of hydrogen with deuterium in this compound alters its binding affinity, orientation, or residence time within the active site of metabolizing enzymes like CYP17A1. nih.govosti.gov These simulations can help predict how deuteration might influence enzyme inhibition and substrate turnover.
Table 2: Key Interactions of Abiraterone with CYP17A1 Active Site Residues from MD Simulations Data based on published simulation studies of the non-deuterated compound.
| Interacting Residue | Type of Interaction | Potential Impact of Deuteration |
|---|---|---|
| Asn202 | Hydrogen Bond | May alter the dynamics and strength of the H-bond network nih.govresearchgate.net |
| Phe114 | Hydrophobic | Unlikely to be directly affected by deuteration |
| Ile371 | Hydrophobic | Minimal direct impact expected researchgate.net |
Development of Novel Analytical Techniques for Deuterated Pharmaceutical Research
The use of deuterium-labeled compounds, such as this compound, is integral to modern pharmaceutical research, particularly in the realm of bioanalysis. The development of novel analytical techniques is crucial for enhancing the precision, sensitivity, and scope of studies involving these isotopically labeled molecules.
One of the primary applications of deuterated compounds is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of drugs and their metabolites in biological matrices. nih.govmedipol.edu.tr The co-elution of the deuterated standard with the analyte of interest helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and reliable results. nih.gov
Mass Spectrometry-Based Techniques
Recent advancements in mass spectrometry have significantly improved the analysis of deuterated pharmaceuticals. High-resolution mass spectrometry (HRMS), particularly on platforms like Orbitrap, offers enhanced specificity and reduces background interference, allowing for robust quantification even in complex biological samples. nih.gov
For a compound like this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the standard for quantification. The selection of specific precursor-to-product ion transitions is key for both the analyte and the deuterated internal standard. Based on the fragmentation of abiraterone, a likely transition for this compound would involve the stable isotopic label. researchgate.netresearchgate.net
Table 1: Hypothetical MRM Transitions for Abiraterone Isopropyl Ether and its d7 Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone Isopropyl Ether | [Calculated MW + H]+ | [Fragment Ion]+ |
| This compound | [Calculated MW of d7 + H]+ | [Fragment Ion + 7]+ |
Note: The exact m/z values would need to be determined experimentally.
The development of novel ionization techniques and mass analyzers continues to push the boundaries of sensitivity and resolution, enabling the detection of ever-lower concentrations of drugs and their metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in the analysis of deuterated compounds. While less sensitive than mass spectrometry for quantitative analysis, NMR provides invaluable structural information. chemrxiv.org For this compound, 2H NMR (deuterium NMR) could be used to confirm the position and extent of deuterium incorporation. nih.gov
Furthermore, advanced NMR techniques, such as Deuteron-proton isotope correlation spectroscopy, can provide detailed insights into the molecular structure and dynamics of deuterated molecules in the solid state. chemrxiv.org The absence of signals from deuterium in a standard 1H NMR spectrum can also be used to confirm the successful labeling of the molecule. libretexts.org
Table 2: Key Analytical Techniques for Deuterated Compound Research
| Technique | Application for Deuterated Compounds | Advantages |
| LC-MS/MS | Quantitative bioanalysis (as internal standards) | High sensitivity, specificity, and throughput. nih.govmedipol.edu.tr |
| High-Resolution MS | Accurate mass measurement, structural elucidation of metabolites. | High resolving power, reduced interference. nih.gov |
| 1H NMR | Confirmation of deuteration by absence of proton signals. | Provides structural information. libretexts.org |
| 2H NMR | Direct detection and quantification of deuterium. | Confirms isotopic labeling. nih.gov |
Future Perspectives
The future of analytical techniques for deuterated pharmaceutical research lies in the integration of multiple technologies. The coupling of high-performance liquid chromatography with both high-resolution mass spectrometry and NMR spectroscopy (LC-MS-NMR) can provide comprehensive qualitative and quantitative data from a single analysis. Additionally, the development of more sophisticated data analysis software will be crucial for interpreting the complex datasets generated by these advanced techniques.
As the pharmaceutical industry continues to explore the therapeutic potential of deuterated drugs, the demand for robust and innovative analytical methods will undoubtedly increase. These methods will be essential for ensuring the quality, safety, and efficacy of these next-generation medicines.
Q & A
Q. How can isotopic labeling (deuteration) be optimized to minimize unintended pharmacological effects in impurity profiling studies?
- Methodological Answer : Deuterium position and degree of substitution (e.g., d7 vs. partial deuteration) should be validated using synthetic chemistry (e.g., hydrogen-deuterium exchange under controlled conditions) and comparative bioactivity assays. Computational modeling (e.g., molecular docking) predicts isotope effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
